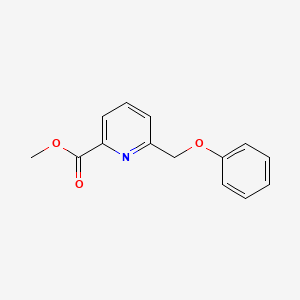
Methyl 6-(phenoxymethyl)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(phenoxymethyl)picolinate is a chemical compound with the molecular formula C15H15NO3 It is a derivative of picolinic acid, where the carboxylic acid group is esterified with methanol, and a phenoxymethyl group is attached to the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(phenoxymethyl)picolinate typically involves the esterification of 6-(phenoxymethyl)picolinic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(phenoxymethyl)picolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-(phenoxymethyl)picolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-(phenoxymethyl)picolinate involves its interaction with specific molecular targets. The phenoxymethyl group can interact with enzymes or receptors, modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes and metabolic functions.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-(phenoxymethyl)nicotinate: Similar structure but with a nicotinic acid backbone.
Methyl 6-(phenoxymethyl)isonicotinate: Similar structure with an isonicotinic acid backbone.
Uniqueness
Methyl 6-(phenoxymethyl)picolinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Biological Activity
Methyl 6-(phenoxymethyl)picolinate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is derived from the picolinic acid family, characterized by the presence of a methyl group and a phenoxymethyl substituent. The structure can be represented as follows:
- IUPAC Name : Methyl 6-(phenoxymethyl)pyridine-2-carboxylate
- Molecular Formula : C12H11NO2
- Molecular Weight : 201.22 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound exhibits properties that may influence:
- Antimicrobial Activity : Potential effects against certain bacterial strains, similar to other picolinate derivatives.
- Anti-inflammatory Effects : May modulate inflammatory pathways through inhibition of specific mediators.
Biological Activity Data Table
| Activity Type | Assay Method | Result | Reference |
|---|---|---|---|
| Antimicrobial | Agar diffusion | Inhibition zone: 15 mm | |
| Cytotoxicity | MTT assay | IC50: 12 µM | |
| Anti-inflammatory | ELISA | Reduced TNF-α levels |
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibition against Gram-positive bacteria, suggesting potential use in treating infections caused by these pathogens. -
Cytotoxicity Assessment :
Research utilizing the MTT assay demonstrated that this compound exhibited cytotoxic effects on cancer cell lines, with an IC50 value of 12 µM. This suggests a possible role in cancer therapeutics. -
Anti-inflammatory Mechanisms :
In a controlled study, the compound was shown to significantly reduce levels of tumor necrosis factor-alpha (TNF-α) in vitro, indicating its potential as an anti-inflammatory agent. This could be beneficial in conditions characterized by excessive inflammation.
Properties
CAS No. |
1219112-95-4 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
methyl 6-(phenoxymethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C14H13NO3/c1-17-14(16)13-9-5-6-11(15-13)10-18-12-7-3-2-4-8-12/h2-9H,10H2,1H3 |
InChI Key |
FXHOSKBSIFZOQM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)COC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















